Cas no 149243-90-3 (benzyl(octan-2-yl)amine)

Benzyl(octan-2-yl)amine is a secondary amine featuring a benzyl group and a branched octyl chain, offering a balance of lipophilicity and reactivity. Its structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The branched alkyl chain enhances solubility in nonpolar solvents, while the benzyl group provides a reactive site for further functionalization. This compound is valued for its stability under standard conditions and its utility in reductive amination and alkylation reactions. Its well-defined molecular structure ensures consistent performance in synthetic applications, making it a reliable choice for research and industrial processes.
benzyl(octan-2-yl)amine structure
benzyl(octan-2-yl)amine structure
Product Name:benzyl(octan-2-yl)amine
CAS No:149243-90-3
MF:C15H25N
MW:219.365704298019
CID:1324495
PubChem ID:9815853
Update Time:2025-05-24

benzyl(octan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, N-(1-methylheptyl)-
    • benzyl(octan-2-yl)amine
    • N-benzyloctan-2-amine
    • G51996
    • EN300-123924
    • AKOS008990227
    • 149243-90-3
    • Inchi: 1S/C15H25N/c1-3-4-5-7-10-14(2)16-13-15-11-8-6-9-12-15/h6,8-9,11-12,14,16H,3-5,7,10,13H2,1-2H3
    • InChI Key: ORZBDKMLKMMQES-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CC=1)C(C)CCCCCC

Computed Properties

  • Exact Mass: 219.19885
  • Monoisotopic Mass: 219.198699802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

benzyl(octan-2-yl)amine Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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benzyl(octan-2-yl)amine
149243-90-3
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$ 50.00 2022-06-06
TRC
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$ 160.00 2022-06-06
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$ 230.00 2022-06-06
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Enamine
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$528.0 2023-02-15
Enamine
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benzyl(octan-2-yl)amine Related Literature

Additional information on benzyl(octan-2-yl)amine

Benzyl(octan-2-yl)amine (CAS No. 149243-90-3): An Overview of Its Properties, Applications, and Recent Research Developments

Benzyl(octan-2-yl)amine (CAS No. 149243-90-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This comprehensive overview aims to provide a detailed understanding of benzyl(octan-2-yl)amine, including its chemical structure, physical properties, synthesis methods, and recent advancements in research.

Chemical Structure and Physical Properties

Benzyl(octan-2-yl)amine is an organic compound with the molecular formula C15H27N. It consists of a benzyl group attached to an octan-2-ylamine moiety. The compound is characterized by its aromatic ring and the presence of a secondary amine functional group. The molecular weight of benzyl(octan-2-yl)amine is approximately 217.38 g/mol. It is a colorless liquid at room temperature with a distinct odor. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.

Synthesis Methods

The synthesis of benzyl(octan-2-yl)amine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of benzyl chloride with octan-2-ylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically proceeds via nucleophilic substitution, yielding the desired product with high purity and yield. Another approach involves the reductive amination of benzaldehyde with octan-2-one using a suitable reducing agent like sodium borohydride or hydrogen gas over a palladium catalyst.

Applications in Pharmaceuticals and Materials Science

Benzyl(octan-2-yl)amine has found applications in various areas of pharmaceutical research and development. Its secondary amine functional group makes it an attractive candidate for the synthesis of bioactive molecules and drug intermediates. Recent studies have explored the use of benzyl(octan-2-yl)amine as a building block for the development of novel antiviral agents, particularly against RNA viruses such as influenza and coronaviruses. The compound's ability to modulate protein-protein interactions and inhibit viral replication has been highlighted in several publications.

In materials science, benzyl(octan-2-yl)amine has been utilized as a ligand for metal complexes, which are used in catalytic processes and as precursors for the synthesis of functional materials. For example, complexes formed with transition metals such as palladium and platinum have shown promise in catalyzing cross-coupling reactions, which are crucial for the production of fine chemicals and pharmaceuticals.

Recent Research Developments

The scientific community continues to explore new applications and properties of benzyl(octan-2-yl)amine. A recent study published in the Journal of Medicinal Chemistry investigated the use of benzyl(octan-2-yl)amine-derived compounds as potential inhibitors of protein kinases involved in cancer progression. The researchers found that these compounds exhibited selective inhibition against specific kinases, suggesting their potential as lead compounds for anticancer drug development.

In another study, researchers from the University of California explored the use of benzyl(octan-2-yl)amine-based polymers for drug delivery applications. The polymers were designed to encapsulate hydrophobic drugs and release them in a controlled manner upon exposure to specific stimuli such as pH changes or enzymatic activity. The results demonstrated that these polymers could enhance the bioavailability and therapeutic efficacy of poorly soluble drugs.

Safety Considerations

While benzyl(octan-2-yl)amine is generally considered safe for use in laboratory settings when proper handling procedures are followed, it is important to note that it may pose certain hazards if mishandled. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials. Personal protective equipment such as gloves, goggles, and lab coats should be worn during handling to minimize exposure risks.

Conclusion

Benzyl(octan-2-yl)amine (CAS No. 149243-90-3) is a valuable compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and functional groups make it an attractive candidate for the development of novel bioactive molecules and functional materials. Ongoing research continues to uncover new properties and applications of this compound, further solidifying its importance in various scientific fields.

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